(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide
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Overview
Description
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30100 g/mol . This compound is known for its unique structure, which includes a pyridinium core and a sulfonyl group attached to a 4-methylphenyl ring . It is used primarily in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide typically involves the reaction of pyridine with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinium structure . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives .
Scientific Research Applications
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . The pyridinium core may also interact with cellular receptors and ion channels, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-[(4-methylphenyl)sulfonyl]amino-, hydroxide, inner salt
- N-(p-Toluenesulfonyl)iminopyridinium ylide
- 1-(Toluene-4-sulfonylamino)-pyridinium betaine
Uniqueness
(4-Methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide is unique due to its specific combination of a pyridinium core and a sulfonyl group attached to a 4-methylphenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
40949-56-2 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(4-methylphenyl)sulfonyl-pyridin-1-ium-1-ylazanide |
InChI |
InChI=1S/C12H12N2O2S/c1-11-5-7-12(8-6-11)17(15,16)13-14-9-3-2-4-10-14/h2-10H,1H3 |
InChI Key |
GHMKULDUWRCUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][N+]2=CC=CC=C2 |
Origin of Product |
United States |
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